molecular formula C20H32N2O6 B3061562 2,4,6-trihydroxy-3-nitro-N-tridecylbenzamide CAS No. 126395-25-3

2,4,6-trihydroxy-3-nitro-N-tridecylbenzamide

Cat. No.: B3061562
CAS No.: 126395-25-3
M. Wt: 396.5 g/mol
InChI Key: MSWMANFKQVMQAR-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide: is a chemical compound with the molecular formula C20H32N2O6 and a molecular weight of 396.48 g/mol This compound is characterized by the presence of three hydroxyl groups, a nitro group, and a tridecyl chain attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide typically involves the following steps:

    Nitration: The introduction of the nitro group at the 3-position of the benzene ring is achieved through nitration of a suitable precursor, such as 2,4,6-trihydroxybenzamide, using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The tridecyl chain is introduced via alkylation of the amide nitrogen. This can be accomplished using tridecyl bromide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial nitration reactors to introduce the nitro group efficiently.

    Large-Scale Alkylation: Employing large-scale alkylation reactors with optimized conditions to ensure high yield and purity.

    Purification and Quality Control: Utilizing industrial purification techniques such as large-scale recrystallization, distillation, and chromatography, followed by rigorous quality control measures to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and acid anhydrides are employed in the presence of bases like pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers, esters, or other substituted products.

Scientific Research Applications

2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as oxidative stress pathways, by acting as an antioxidant or pro-oxidant, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trihydroxybenzamide: Lacks the nitro group and tridecyl chain, making it less hydrophobic and potentially less bioactive.

    3-Nitro-2,4,6-trihydroxybenzamide: Similar structure but without the tridecyl chain, affecting its solubility and interaction with biological targets.

    2,4,6-Trihydroxy-3-nitro-N-decyl-benzamide: Similar but with a shorter alkyl chain, which may influence its physical and chemical properties.

Uniqueness

2,4,6-Trihydroxy-3-nitro-N-tridecyl-benzamide is unique due to its combination of hydroxyl groups, nitro group, and long tridecyl chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

126395-25-3

Molecular Formula

C20H32N2O6

Molecular Weight

396.5 g/mol

IUPAC Name

2,4,6-trihydroxy-3-nitro-N-tridecylbenzamide

InChI

InChI=1S/C20H32N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-20(26)17-15(23)14-16(24)18(19(17)25)22(27)28/h14,23-25H,2-13H2,1H3,(H,21,26)

InChI Key

MSWMANFKQVMQAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O

Origin of Product

United States

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